N-Desmethyl Asenapine
Overview
Description
N-desmethyl Asenapine is a metabolite of the atypical antipsychotic drug asenapine. Asenapine is primarily used for the treatment of schizophrenia and bipolar disorder. This compound retains some of the pharmacological properties of its parent compound and is of interest in both clinical and research settings .
Mechanism of Action
Target of Action
N-Desmethylasenapine, also known as trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole, is a metabolite of the antipsychotic drug asenapine . It primarily targets the dopamine receptor D2 and the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6 . These receptors play crucial roles in the regulation of mood, cognition, and behavior .
Mode of Action
N-Desmethylasenapine acts as an antagonist at these receptors, blocking their activation by dopamine and serotonin . This antagonism results in changes in neurotransmission, which can help to alleviate symptoms of psychiatric disorders such as schizophrenia and bipolar disorder .
Biochemical Pathways
The biochemical pathways affected by N-Desmethylasenapine are primarily those involved in neurotransmission. By blocking the activation of dopamine and serotonin receptors, N-Desmethylasenapine can alter the signaling pathways these neurotransmitters are involved in . This can lead to downstream effects such as changes in mood, cognition, and behavior .
Pharmacokinetics
N-Desmethylasenapine is a metabolite of asenapine, and its pharmacokinetics are likely to be similar to those of the parent compound . Asenapine shows rapid absorption with an apparent terminal half-life between 16 and 32 hours . The pharmacokinetics of N-Desmethylasenapine may be influenced by factors such as hepatic and renal function .
Result of Action
The molecular and cellular effects of N-Desmethylasenapine’s action are primarily related to its antagonism of dopamine and serotonin receptors. By blocking these receptors, N-Desmethylasenapine can alter neurotransmission and influence processes such as mood regulation, cognition, and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Desmethylasenapine. For example, factors such as diet, lifestyle, and exposure to toxins can affect the metabolism and excretion of drugs . Additionally, genetic factors can influence how an individual responds to N-Desmethylasenapine
Biochemical Analysis
Biochemical Properties
Trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dopaminergic and serotonergic receptors, influencing neurotransmitter activity . These interactions are essential for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dopaminergic and serotonergic receptors can lead to changes in neurotransmitter release and uptake, affecting neuronal communication and overall brain function .
Molecular Mechanism
At the molecular level, trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. These interactions result in changes in gene expression, which can alter cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered biochemical interactions .
Dosage Effects in Animal Models
The effects of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
Trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic health .
Transport and Distribution
The transport and distribution of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-desmethyl Asenapine typically involves the demethylation of asenapine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
N-desmethyl Asenapine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
N-desmethyl Asenapine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of asenapine and its metabolites.
Biology: The compound is studied for its pharmacokinetic and pharmacodynamic properties in biological systems.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite in the efficacy and safety of asenapine treatment.
Comparison with Similar Compounds
Similar Compounds
Asenapine: The parent compound, used primarily for the treatment of schizophrenia and bipolar disorder.
Risperidone: Another atypical antipsychotic with a similar mechanism of action.
Olanzapine: A widely used atypical antipsychotic with overlapping pharmacological properties.
Uniqueness
N-desmethyl Asenapine is unique due to its specific role as a metabolite of asenapine. It retains some pharmacological activity, which can contribute to the overall therapeutic effects of asenapine treatment. Its distinct chemical structure and metabolic profile differentiate it from other similar compounds .
Properties
IUPAC Name |
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCRGAOGUQHJQ-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659520 | |
Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128915-56-0 | |
Record name | 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-, (3aR,12bR)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128915560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-, (3AR,12BR)-REL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH4FCX9R0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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